Rehmapicrogenin

Übersicht

Beschreibung

Rehmapicrogenin is a monomeric compound extracted from the root of Rehmannia glutinosa . It has been shown to possess nitric oxide inhibitory activities .

Synthesis Analysis

This compound is a natural product found in Rehmannia glutinosa . The specific synthesis process is not detailed in the available literature.Molecular Structure Analysis

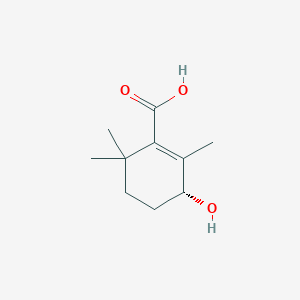

The molecular formula of this compound is C10H16O3 . Its IUPAC name is (3R)-3-hydroxy-2,6,6-trimethylcyclohexene-1-carboxylic acid . The InChI and SMILES strings provide a textual representation of the molecule structure .Physical And Chemical Properties Analysis

This compound has a molecular weight of 184.23 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . Its exact mass and monoisotopic mass are 184.109944368 g/mol . The topological polar surface area is 57.5 Ų .Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Properties

Rehmapicrogenin has been identified as a potent anti-inflammatory agent. A study by Liu et al. (2012) demonstrated that this compound, extracted from the root of Rehmannia glutinosa, exhibited significant anti-inflammatory effects. This was evidenced by its ability to inhibit nitric oxide production and suppress inflammatory mediators such as prostaglandin E2, IL-6, and COX-2. The study suggests that this compound could be a key component responsible for the anti-inflammatory effects of Rehmannia glutinosa, widely used in traditional Chinese medicine (Liu et al., 2012).

Nephroprotective Effects

This compound has also been found to have nephroprotective properties. Wang et al. (2021) conducted a study indicating that this compound offers protection against Adriamycin-induced nephropathy both in vivo and in vitro. The compound was shown to reduce oxidative stress and inflammation in the kidneys, mediated through the oestrogen receptor pathway. This highlights the potential of this compound as a therapeutic agent in treating kidney-related disorders (Wang et al., 2021).

Wirkmechanismus

Target of Action

Rehmapicrogenin, a monomeric compound extracted from the root of Rehmannia glutinosa, primarily targets iNOS (inducible nitric oxide synthase) , COX-2 (Cyclooxygenase-2) , and IL-6 (Interleukin-6) . These targets play crucial roles in inflammation and oxidative stress, with iNOS and COX-2 involved in the production of inflammatory mediators, and IL-6 being a key pro-inflammatory cytokine .

Mode of Action

This compound exhibits a potent anti-inflammatory effect by inhibiting iNOS, COX-2, and IL-6 . This inhibition results in a decrease in the production of inflammatory mediators, thereby reducing inflammation .

Biochemical Pathways

This compound affects the Nrf2/ARE (Nuclear factor erythroid 2–related factor 2 / Antioxidant Response Element) signaling pathway , which is the most important pathway for oxidative stress . By regulating this pathway, this compound reduces oxidative stress, which is a key factor in various diseases, including nephropathy .

Result of Action

In vivo, this compound treatment significantly attenuates pathological changes in the kidney induced by Adriamycin (ADR), rescues weight, serum creatinine (Scr), blood urea nitrogen (BUN) and urine albumin (U-ALB) levels, reduces reactive oxygen species (ROS) accumulation, and decreases oxidative stress, the apoptosis rate, and cell survival in ADR-treated mice .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the processing methods of Rehmanniae Radix, from which this compound is extracted, can lead to variations in its compounds and resultant diverse therapeutic effects . .

Biochemische Analyse

Biochemical Properties

Rehmapicrogenin plays a crucial role in biochemical reactions, particularly in the inhibition of inflammatory pathways. It interacts with enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), inhibiting their activity and thereby reducing the production of pro-inflammatory mediators like nitric oxide and prostaglandins . Additionally, this compound modulates the activity of interleukin-6 (IL-6), a cytokine involved in inflammatory responses . These interactions highlight the compound’s potential as an anti-inflammatory agent.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It has been shown to protect kidney cells from damage induced by Adriamycin, a chemotherapeutic agent . The compound reduces oxidative stress and apoptosis in these cells by modulating the Nrf2/ARE signaling pathway, which is crucial for cellular defense against oxidative damage . Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its nephroprotective effects .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits the activity of iNOS and COX-2 enzymes, reducing the production of inflammatory mediators . Additionally, this compound activates the Nrf2/ARE signaling pathway, enhancing the expression of antioxidant genes and reducing oxidative stress . The compound also interacts with the estrogen receptor pathway, further contributing to its protective effects against oxidative damage .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates stability and retains its bioactivity over extended periods . Long-term studies have shown that this compound continues to exert protective effects on kidney cells, reducing oxidative stress and apoptosis even after prolonged exposure . These findings suggest that this compound is a stable and effective compound for long-term use in research settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant nephroprotective effects, reducing oxidative stress and apoptosis in kidney cells . At higher doses, this compound may exhibit toxic effects, highlighting the importance of determining the optimal dosage for therapeutic use . These findings underscore the need for careful dosage optimization in future studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to inflammation and oxidative stress. The compound interacts with enzymes such as iNOS and COX-2, modulating their activity and reducing the production of pro-inflammatory mediators . Additionally, this compound influences the Nrf2/ARE signaling pathway, enhancing the expression of antioxidant genes and reducing oxidative stress . These interactions highlight the compound’s role in modulating metabolic pathways related to inflammation and oxidative damage.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cells, this compound accumulates in specific compartments, where it exerts its bioactive effects . These findings suggest that the transport and distribution of this compound are crucial for its bioactivity and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes and signaling pathways involved in inflammation and oxidative stress . Additionally, this compound may undergo post-translational modifications that direct it to specific cellular compartments, enhancing its bioactivity . These findings highlight the importance of subcellular localization in the compound’s mechanism of action.

Eigenschaften

IUPAC Name |

(3R)-3-hydroxy-2,6,6-trimethylcyclohexene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O3/c1-6-7(11)4-5-10(2,3)8(6)9(12)13/h7,11H,4-5H2,1-3H3,(H,12,13)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJTFWVKHFTZVSR-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1O)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CC[C@H]1O)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential therapeutic benefits of Rehmapicrogenin and what mechanisms contribute to these effects?

A1: this compound, a compound found in Rehmanniae Radix Praeparata, has shown promising nephroprotective effects. Research suggests these effects are linked to its ability to inhibit reactive oxygen species (ROS) production, potentially through an estrogen-like pathway []. Furthermore, studies have identified this compound as one of the key differentiating compounds found in braised Rehmanniae Radix, potentially contributing to the enhanced efficacy of this processed form compared to other preparations [].

Q2: How does the processing of Rehmanniae Radix affect the presence and levels of this compound?

A2: The processing method significantly impacts the chemical composition of Rehmanniae Radix, including the levels of this compound. Studies utilizing UHPLC-LTQ-Orbitrap MS analysis have revealed that this compound is present in higher concentrations in braised Rehmanniae Radix (both traditional bran-braised and electric pot-braised) compared to steamed or wine-stewed preparations []. Furthermore, nine flavonoids, not inherently present in Rehmanniae Radix, were identified in the braised form, originating from the Citri Reticulatae Pericarpium used during the braising process []. This suggests that the specific processing techniques, particularly braising with Citri Reticulatae Pericarpium, can enhance the presence of this compound and introduce additional bioactive compounds, potentially contributing to the distinct pharmacological properties of different Rehmanniae Radix preparations.

Q3: Has this compound been identified as a component that is transferred into the bloodstream after the oral administration of herbal formulations containing Rehmanniae Radix Praeparata?

A3: Yes, research has confirmed the presence of this compound in the blood plasma of both normal and adenine-induced kidney deficiency rat models following oral administration of Yougui Yin, a traditional Chinese medicine formula containing Rehmanniae Radix Praeparata []. This finding confirms that this compound, along with other bioactive compounds, can be absorbed into the bloodstream after oral consumption of herbal preparations containing Rehmanniae Radix Praeparata, supporting its potential for systemic pharmacological effects.

Q4: What analytical techniques have been employed to identify and quantify this compound in herbal preparations and biological samples?

A4: Several advanced analytical methods have been employed to study this compound. Ultra-high performance liquid chromatography coupled with linear ion trap-orbitrap mass spectrometry (UHPLC-LTQ-Orbitrap MS) has been instrumental in identifying and quantifying this compound in different preparations of Rehmanniae Radix []. Similarly, ultra-high performance liquid chromatography/quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF-MS) and multiple reaction monitoring (MRM) have been successfully used to detect and analyze this compound in the blood plasma of rat models after oral administration of Yougui Yin []. These sophisticated techniques enable researchers to accurately profile the chemical constituents of complex herbal medicines and track the absorption and metabolism of specific compounds like this compound in biological systems.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(2-chlorophenyl)-5-hydroxy-4-oxo-1-benzopyran-8-yl]-2-(trifluoromethoxy)benzenesulfonamide](/img/structure/B1254992.png)

![4-[2-(4-Fluorophenyl)-5-tetrazolyl]quinoline](/img/structure/B1254994.png)

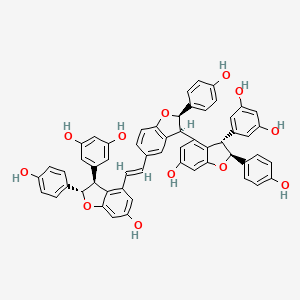

![11-[17-(6-Carboxy-2,3,4-trihydroxyphenoxy)-3,4,5,18,19-pentahydroxy-8,14-dioxo-11-(3,4,5-trihydroxybenzoyl)oxy-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-10-yl]-3,4,5,16,17,18-hexahydroxy-8,13-dioxo-9,12-dioxatricyclo[12.4.0.02,7]octadeca-1(18),2,4,6,14,16-hexaene-10-carboxylic acid](/img/structure/B1254997.png)

![6-Chloro-3-[2-[4-[2,3-dihydro-1,4-benzodioxin-3-yl(oxo)methyl]-1-piperazinyl]-2-oxoethyl]-7-hydroxy-4-methyl-1-benzopyran-2-one](/img/structure/B1255005.png)

![(2S,3S)-3-[[3-amino-5-[carbamimidoyl(methyl)amino]pentanoyl]amino]-6-(4-amino-2-oxopyrimidin-1-yl)-3,6-dihydro-2H-pyran-2-carboxylic acid](/img/structure/B1255007.png)

![5,8-Ethenofluoreno[9',1':2,3,4]oxacyclododecino[6,7-c]pyrrole-1,3,17(2H,4H,10H)-trione, 16-ethenyl-3a,9a,9b,11,12,13,13a,13b,16,16a,16b,17a-dodecahydro-12-methyl-](/img/structure/B1255011.png)

![N-[3-amino-1-[4-[2-(4-methoxyphenyl)ethylamino]-3-nitrophenyl]-3-oxopropyl]-4-bromobenzamide](/img/structure/B1255012.png)

![(3R,13S,17S)-13-methyl-1,2,3,6,7,8,9,10,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1255013.png)